N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate
Description
N-(2-Methoxy-5-methylphenyl)guanidine methanesulfonate (CAS No. 1426291-43-1) is a guanidine derivative functionalized with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring, paired with a methanesulfonate counterion. It is commercially available through suppliers such as Ambeed, Inc. and LGC Standards/Toronto Research Chemicals .
Properties
IUPAC Name |
methanesulfonic acid;2-(2-methoxy-5-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.CH4O3S/c1-6-3-4-8(13-2)7(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFHYYWMADFNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Substituted aniline precursor: 2-methoxy-5-methylaniline or its derivatives
- Guanidine source: Excess guanidine or guanidine salts (e.g., guanidine nitrate or guanidine hydrochloride)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc)
- Catalysts/Acids: Sometimes acid catalysts like hydrochloric acid to facilitate salt formation and improve reaction rates
Synthetic Route
- Formation of the guanidine moiety: The substituted aniline is reacted with guanidine under reflux conditions, often in the presence of acid to form the guanidine salt.
- Purification: The crude product is isolated by filtration or extraction, followed by recrystallization to achieve high purity.
An example analogous to this approach is detailed in a patent describing the preparation of related substituted phenylguanidines, where hydrochloric acid is preferred over nitric acid for safety and yield enhancement, achieving up to 97% yield and >99% purity.
Detailed Research Findings and Data
While direct literature on this compound is limited, insights can be drawn from structurally similar compounds such as (2-methyl-5-(methylsulfonyl)benzoyl)guanidine methanesulfonate, which has been extensively studied for its synthesis and biological activity.
Reaction Yields and Purity
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the substitution pattern and guanidine incorporation.
- HPLC: Used to monitor purity, with target purity >99% for pharmaceutical standards.
- Melting Point: Salt form typically shows a distinct melting point compared to free base, confirming salt formation.
Comparative Notes on Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxy-5-methylphenyl)guanidine N-oxide, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
Chemistry
N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is utilized as a reagent in organic synthesis. It plays a role in catalysis studies, where it can facilitate various chemical reactions.
Biology
In biochemical assays, this compound is employed to investigate enzyme interactions and protein functions. Its ability to modulate enzyme activity is crucial for understanding metabolic pathways and developing therapeutic agents.
Medicine
Research indicates potential therapeutic applications, including:
- Anticancer Research : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating possible efficacy compared to standard treatments.
- Antidepressant Activity : Similar compounds have shown potential antidepressant effects in animal models, warranting further exploration of this compound's capabilities.
Case Study 1: Anticancer Activity
A study investigated the synthesis of pyrimidine-based derivatives that included guanidine moieties. In vitro tests on human tumor cell lines (HepG2, HCT116, MCF7) indicated that certain derivatives exhibited lower IC50 values compared to standard drugs like 5-fluorouracil. This suggests that modifications in the guanidine structure could enhance anticancer properties .
Case Study 2: Enzyme Modulation
In an investigation focused on cardiac Na+/Ca2+ exchange mechanisms, compounds similar to this compound were assessed for their impact on ion exchange under varying pH conditions. Results indicated effective modulation of ion transport, providing insights into potential cardiovascular therapies .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylguanidine Derivatives
Several compounds from the Molecules (2014) studies share structural motifs with the target compound, particularly the benzenesulfonylguanidine core. Key examples include:
N-Amino-N'-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines [12–18]
- Structural Differences : These derivatives feature alkylthio (e.g., methylthio, ethylthio) and chloro substituents at the 2- and 4-positions of the phenyl ring, respectively, instead of methoxy and methyl groups.
- Synthesis : Prepared via a three-step protocol involving sulfonylation, alkylation, and guanidinylation . The target compound’s synthesis may differ due to the methoxy group’s sensitivity to harsh conditions.
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides [19–26]
- Functional Modifications: These compounds incorporate phthalazinone moieties, which introduce hydrogen-bonding and π-stacking capabilities absent in the target compound.
- Applications : Demonstrated activity in antimicrobial assays in the Molecules (2014) study, suggesting that structural variations significantly influence bioactivity .
Methanesulfonate Salts of Guanidine Derivatives
6-Amidino-2-naphthol Methanesulfonate
- Structural Comparison : Contains an amidine group and a methanesulfonate counterion, similar to the guanidine group in the target compound.
Crystalline Modifications of N-(4,5-Bismethanesulfonyl-2-methylbenzoyl)guanidine Salts
- Crystallinity : Patented crystalline forms highlight the importance of methanesulfonate in stabilizing solid-state structures, a property likely shared with the target compound .
- Bioavailability : Enhanced solubility due to methanesulfonate may improve pharmacokinetics compared to hydrochloride salts .
Pharmacological Context: Na/H Exchanger Inhibitors
- Mechanistic Relevance : Guanidine groups in these inhibitors interact with ion transporters (e.g., NHE-1/NHE-3), suggesting that the target compound’s substituents (methoxy, methyl) could modulate specificity or potency .
- Structure-Activity Relationships (SAR) : The methoxy group’s electron-donating nature may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) in related compounds .
Biological Activity
N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its unique structure, which includes both methoxy and methyl groups on the phenyl ring. This configuration influences its reactivity and interaction with biological targets, such as enzymes and receptors. The compound primarily functions through modulation of these targets, impacting various metabolic processes and signal transduction pathways.
Key Reactions
- Oxidation : Can be oxidized using agents like hydrogen peroxide, leading to the formation of N-(2-methoxy-5-methylphenyl)guanidine N-oxide.
- Reduction : Reduction reactions can occur with sodium borohydride, producing various derivatives.
- Substitution : Participates in nucleophilic substitution reactions, where functional groups can replace the methoxy or methyl groups.
Enzyme Interactions
The compound is utilized in biochemical assays to study enzyme interactions. It has been shown to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Research : Preliminary studies suggest that it could exhibit cytotoxic effects against various cancer cell lines, although specific data on its efficacy compared to standard treatments are still needed.
- Antidepressant Activity : Similar compounds with guanidine moieties have demonstrated potential antidepressant effects in animal models, suggesting a possible avenue for further exploration with this compound .
Case Study 1: Anticancer Activity
A study explored the synthesis of pyrimidine-based derivatives that included guanidine moieties. In vitro tests on human tumor cell lines (HepG2, HCT116, MCF7) indicated that certain derivatives exhibited lower IC50 values compared to standard drugs like 5-fluorouracil. This suggests that modifications in the guanidine structure could enhance anticancer properties .
Case Study 2: Enzyme Modulation
In an investigation focused on cardiac Na+/Ca2+ exchange mechanisms, compounds similar to this compound were used to assess their impact on ion exchange under varying pH conditions. Results indicated that such compounds could effectively modulate ion transport, providing insights into their potential use in cardiovascular therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)guanidine | Lacks methyl group | Moderate enzyme inhibition |
| N-(2-methylphenyl)guanidine | Lacks methoxy group | Antidepressant properties |
| N-(2-methoxy-5-chlorophenyl)guanidine | Contains chlorine substituent | Enhanced cytotoxicity against specific cancer types |
This compound stands out due to its combination of functional groups that may confer unique biological interactions not observed in its analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-5-methylphenyl)guanidine derivatives, and how can reaction intermediates be optimized?
- Methodology : Use hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) to react with guanidine precursors under controlled pH and temperature. Intermediate purification via column chromatography or recrystallization is critical to minimize side products. Monitor reaction progress using TLC or HPLC to optimize yield .
- Validation : Structural confirmation of intermediates via -NMR and mass spectrometry ensures fidelity. For example, in related compounds like 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, NMR resonances for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm) are diagnostic .
Q. Which analytical techniques are most effective for characterizing N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate and its adducts?
- Separation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to resolve adducts from unreacted components. Adjust gradient elution parameters to improve peak resolution for structurally similar derivatives .
- Structural Analysis : High-resolution mass spectrometry (HRMS) and -NMR are essential for confirming adduct formation. For example, adducts formed with guanine residues show distinct mass shifts (~+150–200 Da) and altered carbon chemical shifts near the binding site .
Q. How can researchers identify structural analogs of this compound for structure-activity relationship (SAR) studies?
- Approach : Modify the methoxy or methyl groups on the phenyl ring to assess electronic and steric effects. For example, analogs like 2-[[(4-fluorophenyl)sulfonyl]amino]-N-(2-methoxy-5-methylphenyl)-4-methyl-5-thiazolecarboxamide demonstrate how sulfonamide substituents influence bioactivity .
- Screening : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing derivatives. Prioritize analogs with logP values <3.5 to maintain solubility .
Advanced Research Questions
Q. What mechanisms underlie the formation of DNA adducts by N-(2-methoxy-5-methylphenyl)guanidine derivatives, and how can these interactions be quantified?
- Mechanistic Insight : The methoxyphenyl group facilitates covalent binding to guanine residues at C8, O6, or N2 positions via hydroxylamine intermediates. This reactivity is pH-dependent, with optimal adduct formation observed at neutral to slightly acidic conditions (pH 6.5–7.0) .
- Quantification : Use -postlabeling assays or LC-MS/MS to quantify adduct levels. For example, adducts generated with deoxyguanosine show characteristic MS/MS fragmentation patterns (e.g., m/z 408 → 292) .
Q. How do enzymatic systems metabolize N-(2-methoxy-5-methylphenyl)guanidine derivatives, and what are the implications for toxicity studies?
- Metabolic Pathways : Cytochrome P450 enzymes mediate N-demethylation and hydroxylation of the methoxy group, producing reactive intermediates. For instance, N,N'-diphenylguanidine undergoes C-oxygenation to form hydroxylated metabolites, detectable via t.l.c. and HRMS .
- Toxicity Screening : Incubate derivatives with liver microsomes (e.g., rat or human) to identify stable vs. reactive metabolites. Use glutathione trapping assays to detect electrophilic intermediates .
Q. How can researchers resolve contradictions in crystallographic data for N-(2-methoxy-5-methylphenyl)guanidine salts?
- Crystallization Strategies : Screen multiple solvents (e.g., methanol, isopropanol) and temperatures to obtain distinct polymorphs. For example, crystalline modifications of related guanidine salts (e.g., N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride) show solvent-dependent lattice parameters .
- Data Validation : Cross-validate X-ray diffraction results with solid-state NMR and thermal analysis (DSC/TGA). Discrepancies in melting points or unit cell dimensions may indicate impurities or hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
